Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350996-90-6
VCID: VC2500699
InChI: InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
SMILES: COC(=O)C1=C(SC2=C1CCCCCC2)N
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

CAS No.: 350996-90-6

Cat. No.: VC2500699

Molecular Formula: C12H17NO2S

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate - 350996-90-6

Specification

CAS No. 350996-90-6
Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
IUPAC Name methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
Standard InChI Key KMQMOTGFHOYIBQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCCCC2)N
Canonical SMILES COC(=O)C1=C(SC2=C1CCCCCC2)N

Introduction

Chemical Structure and Properties

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate belongs to the thiophene family, a class of five-membered heterocyclic compounds containing sulfur. This particular compound features a unique structure integrating a thiophene ring fused with an eight-membered cyclooctane framework, an amino group at position 2, and a methyl carboxylate functionality at position 3.

The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
Chemical NameMethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
CAS Number350996-90-6
Molecular FormulaC12H17NO2S
Molecular Weight239.33 g/mol
MDL NumberMFCD01114974
Purity (Commercial)NLT 98%

The compound's structure consists of four key components that contribute to its chemical reactivity and biological potential:

  • A thiophene core (five-membered aromatic heterocycle containing sulfur)

  • A cyclooctane ring fused to positions 4 and 5 of the thiophene

  • An amino (-NH2) group at position 2 of the thiophene

  • A methyl carboxylate (-COOCH3) group at position 3 of the thiophene

This specific structural arrangement gives the compound its unique chemical and biological properties, making it a valuable scaffold for the development of bioactive compounds.

Synthesis Methods

The synthesis of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions, with the Gewald multicomponent reaction being the most commonly employed method.

Gewald Reaction Approach

The Gewald reaction represents an efficient method for constructing the 2-aminothiophene scaffold with a fused cyclooctane ring. This reaction typically involves:

  • Starting materials: cyclooctanone, methyl cyanoacetate, and elemental sulfur

  • Base-catalyzed conditions (commonly using amines like pyrrolidine or piperidine)

  • Appropriate solvent systems (DMF or methanol)

  • Controlled temperature conditions

Research findings indicate that microwave-assisted Gewald reactions can significantly enhance synthesis efficiency. One documented protocol involves using DMF as solvent with pyrrolidine as the base catalyst, with microwave heating at 60°C for 30 minutes .

Alternative Synthesis Routes

Variations of the Gewald reaction have been developed to optimize yield and reaction conditions:

  • A conventional Gewald approach using methanol as solvent with piperidine as base, heated at 55°C for 21 hours

  • Modified protocols employing different activated nitriles (such as malononitrile instead of methyl cyanoacetate) to produce related compounds with different substituents at position 3

The following table compares different synthesis approaches:

Synthesis MethodKey ReagentsConditionsAdvantages
Microwave-Assisted GewaldCyclooctanone, methyl cyanoacetate, sulfur, pyrrolidineDMF, MW 60°C, 30 minRapid reaction, efficient
Conventional GewaldCyclooctanone, methyl cyanoacetate, sulfur, piperidineMeOH, 55°C, 21 hStandard equipment, reliable
Modified GewaldVaried nitrile compounds, cyclooctanone, sulfurVarious conditionsVersatile for analog synthesis

Biological Activities and Applications

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate and its derivatives exhibit diverse biological activities that make them promising candidates for pharmaceutical applications.

Antiviral Activity

Recent research has identified this compound as a potential candidate for targeting SARS-related viruses. In a study focused on the discovery of 2-amide-3-methylester thiophenes, Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (referred to as compound 9e) was investigated for its ability to interact with SARS virus proteins .

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for optimizing the biological properties of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate and its derivatives.

Influence of the Cyclooctane Ring

The eight-membered cyclooctane ring fused to the thiophene core provides:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Conformational flexibility that may affect binding to biological targets

  • A specific three-dimensional shape that can influence receptor interactions

Research has specifically investigated the impact of various cycloalkyl ring sizes fused to the thiophene core, demonstrating that the size of the ring significantly affects biological activity and selectivity .

Role of Functional Groups

The amino group at position 2 and the methyl carboxylate at position 3 play crucial roles in determining the compound's biological activity:

  • The 2-amino group:

    • Serves as a hydrogen bond donor in interactions with biological targets

    • Provides a site for chemical modification, particularly for introducing amide functionalities

    • Contributes to the compound's solubility profile

  • The 3-methyl carboxylate group:

    • Functions as a hydrogen bond acceptor

    • Can be hydrolyzed to the corresponding carboxylic acid

    • Provides opportunities for derivatization through ester exchange reactions

Comparison with Related Compounds

Several structural analogs of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate have been synthesized and studied, each with distinct structural features and potential applications.

The following table provides a comparative analysis of structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Features
Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylateC12H17NO2S239.33Primary amino group at position 2
Methyl 2-[(chloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylateC15H18ClNO3S~315.82Chloroacetyl group replacing primary amino
Methyl 2-[(phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylateC20H23NO3S357.47Phenylacetyl group replacing primary amino
Methyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[B]thiophene-3-carboxylateC21H25NO4S387.494-methylphenoxy acetyl group at position 2
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamideC18H22N2OS~300.42Carboxamide instead of ester at position 3

These structural variations can lead to significant differences in:

Current Research and Future Perspectives

Recent research on Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has focused on its potential applications in drug discovery and development.

Ongoing Research Areas

Current research efforts include:

  • Synthesis of structural analogs with varying ring sizes and substituents to optimize biological activity

  • Investigation of potential applications in antiviral drug development, particularly against SARS-related viruses

  • Development of structure-activity relationship models to guide further optimization

  • Exploration of the compound's potential as an intermediate for more complex bioactive molecules

A significant focus area involves the synthesis of 2-aminothiophene-indole hybrids, where the size of the cycloalkyl ring fused to the thiophene core is systematically varied to identify the optimal structure for biological activity .

Future Research Directions

Potential future research directions may include:

  • Detailed mechanistic studies to elucidate the mode of action in antiviral activity

  • Computational modeling to predict structural modifications that might enhance target binding

  • Investigation of other potential therapeutic applications beyond antiviral activity

  • Development of more efficient synthetic routes to facilitate large-scale production

The continued exploration of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate and its derivatives holds promise for the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Protocols and Optimization

Research has established several protocols for the synthesis of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, with ongoing efforts to optimize reaction conditions and improve yields.

Detailed Synthesis Procedures

The most efficient synthetic route employs the Gewald reaction, which can be conducted under various conditions:

  • Microwave-assisted method:

    • Reactants: Cyclooctanone, methyl cyanoacetate, and sulfur

    • Solvent: DMF

    • Base: Pyrrolidine

    • Conditions: Microwave heating at 60°C for 30 minutes

    • Advantages: Rapid reaction time, potentially higher yields

  • Conventional thermal method:

    • Reactants: Cyclooctanone, methyl cyanoacetate, and sulfur

    • Solvent: Methanol

    • Base: Piperidine

    • Conditions: Heating at 55°C for 21 hours

    • Advantages: Uses standard laboratory equipment, reliable procedure

Reaction Optimization

Researchers have explored various modifications to optimize reaction conditions:

  • Testing different base catalysts (pyrrolidine, piperidine, morpholine) to improve reaction rates and yields

  • Exploring alternative solvents to enhance solubility and reaction efficiency

  • Investigating the effect of temperature and reaction time on product purity and yield

  • Developing purification procedures to isolate the product with high purity

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